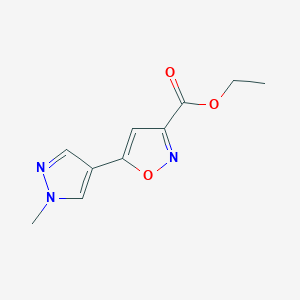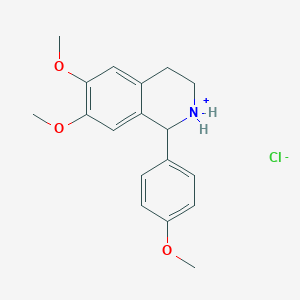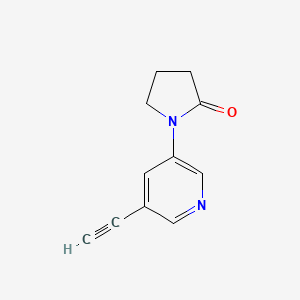![molecular formula C26H21BF2N4O2 B13715687 2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP 650/665 alkyne is a bright borondipyrromethene dye designed to fit the Cy5 channel of various instruments. This compound is characterized by its red-emitting properties and a terminal ethynyl group, which allows for easy conjugation with various azides using a copper-catalyzed click chemistry reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
BDP 650/665 alkyne is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The terminal ethynyl group is introduced to facilitate conjugation with azides. The synthesis typically involves:
Formation of the borondipyrromethene core: This step involves the reaction of pyrrole with a boron-containing reagent under controlled conditions.
Introduction of the ethynyl group: The ethynyl group is introduced through a reaction with an appropriate alkyne reagent, often under copper-catalyzed conditions
Industrial Production Methods
Industrial production of BDP 650/665 alkyne follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
BDP 650/665 alkyne undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal ethynyl group reacts with azides in a copper-catalyzed click chemistry reaction to form stable triazole rings
Substitution Reactions: The compound can undergo substitution reactions where the ethynyl group is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the conjugation of the ethynyl group with azides
Major Products Formed
Scientific Research Applications
BDP 650/665 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions
Biology: Employed in imaging techniques to label and track biological molecules and structures
Medicine: Utilized in diagnostic imaging and therapeutic applications
Industry: Applied in the development of fluorescent dyes and probes for industrial processes
Mechanism of Action
BDP 650/665 alkyne exerts its effects through its fluorescent properties. The terminal ethynyl group allows for conjugation with azides, forming stable triazole rings that can be used to label and track molecules. The compound’s fluorescence is due to the borondipyrromethene core, which absorbs light at a specific wavelength and emits light at a longer wavelength .
Comparison with Similar Compounds
BDP 650/665 alkyne is unique due to its specific absorption and emission spectra, which are designed to fit the Cy5 channel. Similar compounds include:
BDP 650/665 azide: A similar borondipyrromethene dye with an azide group instead of an ethynyl group
BDP 650/665 DBCO: A derivative designed for copper-free click chemistry
BDP 650/665 maleimide: A thiol-reactive derivative for labeling thiol-containing molecules
BDP 650/665 alkyne stands out due to its high molar extinction coefficient, good emission quantum yield, and compatibility with the Cy5 channel .
Properties
Molecular Formula |
C26H21BF2N4O2 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C26H21BF2N4O2/c1-2-15-31-26(34)18-35-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-25(24-4-3-16-30-24)33(22)27(28,29)32(20)21/h1,3-14,16-17,30H,15,18H2,(H,31,34)/b8-5+ |
InChI Key |
DXXDUORJURCNIW-VMPITWQZSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)





![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)







